molecular formula C24H30N8OS B13728303 N-(4-(4-(5-methyl-1H-pyrazol-3-ylamino)-6-(1-methylpiperidin-4-ylamino)pyrimidin-2-ylthio)phenyl)cyclopropanecarboxamide

N-(4-(4-(5-methyl-1H-pyrazol-3-ylamino)-6-(1-methylpiperidin-4-ylamino)pyrimidin-2-ylthio)phenyl)cyclopropanecarboxamide

Katalognummer: B13728303
Molekulargewicht: 478.6 g/mol
InChI-Schlüssel: JRUNLHYVTPCJHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrimidine core substituted with a 5-methylpyrazole amino group at position 4 and a 1-methylpiperidin-4-ylamino group at position 4. A thioether linkage connects the pyrimidine to a phenyl ring, which is further functionalized with a cyclopropanecarboxamide group. Its molecular formula is C23H28N8OS (calculated based on structural analogs), with a molecular weight of approximately 464.59 g/mol . The compound’s storage recommendation (sealed, dry, -20°C) suggests sensitivity to moisture and thermal degradation, necessitating stringent handling protocols .

Eigenschaften

Molekularformel

C24H30N8OS

Molekulargewicht

478.6 g/mol

IUPAC-Name

N-[4-[4-[(1-methylpiperidin-4-yl)amino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide

InChI

InChI=1S/C24H30N8OS/c1-15-13-22(31-30-15)27-21-14-20(25-18-9-11-32(2)12-10-18)28-24(29-21)34-19-7-5-17(6-8-19)26-23(33)16-3-4-16/h5-8,13-14,16,18H,3-4,9-12H2,1-2H3,(H,26,33)(H3,25,27,28,29,30,31)

InChI-Schlüssel

JRUNLHYVTPCJHS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)NC5CCN(CC5)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally follows a stepwise substitution approach on a suitably functionalized pyrimidine precursor, involving:

  • Preparation of the 1-methylpiperidin-4-ylamine and 5-methyl-1H-pyrazol-3-ylamine building blocks.
  • Formation of the pyrimidine core with appropriate leaving groups (chlorides) at positions 2, 4, and 6.
  • Sequential nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination reactions to introduce the amino substituents.
  • Introduction of the phenylthio linkage by reaction with a thiophenol derivative.
  • Final coupling with cyclopropanecarboxylic acid or its activated derivative to form the amide bond.

Synthesis of Key Intermediates

Preparation of 1-Methylpiperidin-4-ylamine Derivative
  • Reduction of 1-methyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine to the corresponding amine using palladium on carbon (Pd/C) catalyzed hydrogenation in ethanol at room temperature (25 °C) for 16 hours under 1 atm hydrogen pressure.
  • Typical yields range from 79% to 98% depending on catalyst loading and reaction scale.
  • The crude amine is often used directly without further purification for subsequent steps.
Step Reagents/Conditions Yield (%) Notes
Reduction Pd/C (10-40%), H2 (1 atm), EtOH, 25 °C, 16 h 79-98 Direct use of crude product possible
Synthesis of 5-Methyl-1H-pyrazol-3-ylamine
  • Commercially available or synthesized via known pyrazole synthetic routes.
  • Typically introduced via nucleophilic substitution on chloropyrimidine intermediates.

Pyrimidine Core Functionalization

  • Starting from 2,4,6-trichloropyrimidine or related derivatives, selective substitution is achieved.
  • The 6-position chlorine is replaced by the 1-methylpiperidin-4-ylamine under heating in iso-butanol with trifluoroacetic acid as catalyst at 100 °C for 16 hours under inert atmosphere.
  • The 4-position chlorine is substituted by the 5-methyl-1H-pyrazol-3-ylamine under similar conditions or via palladium-catalyzed amination.
  • The 2-position chlorine is replaced by a thiophenol derivative to introduce the phenylthio linkage.
Step Reagents/Conditions Yield (%) Notes
6-Cl substitution 1-methylpiperidin-4-ylamine, TFA, iso-butanol, 100 °C, 16 h 66 Inert atmosphere required
4-Cl substitution 5-methyl-1H-pyrazol-3-ylamine, similar conditions or Pd-catalyzed Variable Selectivity critical
2-Cl substitution Thiophenol derivative, base, solvent, mild heating Moderate Forms thioether linkage

Formation of Cyclopropanecarboxamide Moiety

  • The free amine on the phenyl ring (introduced via the thiophenol) is acylated with cyclopropanecarboxylic acid or its activated derivatives (e.g., acid chloride or anhydride).
  • Typical coupling reagents include carbodiimides like EDC or DCC with catalytic amounts of DMAP in organic solvents such as dichloromethane.
  • The reaction proceeds under mild conditions to afford the final amide linkage.
Step Reagents/Conditions Yield (%) Notes
Amide formation Cyclopropanecarboxylic acid chloride, base, DCM, RT High Purification by chromatography

Summary Table of Preparation Steps

Step No. Intermediate/Reaction Reagents/Conditions Yield (%) Remarks
1 Reduction of nitro-pyrazolyl piperidine Pd/C, H2 (1 atm), EtOH, 25 °C, 16 h 79-98 Crude amine used directly
2 Substitution at 6-position pyrimidine 1-methylpiperidin-4-ylamine, TFA, iso-butanol, 100 °C, 16 h 66 Inert atmosphere essential
3 Substitution at 4-position pyrimidine 5-methyl-1H-pyrazol-3-ylamine, Pd-catalyzed or SNAr Variable Selectivity important
4 Substitution at 2-position pyrimidine Thiophenol derivative, base, solvent, mild heating Moderate Forms phenylthio linkage
5 Amide bond formation Cyclopropanecarboxylic acid chloride, base, DCM, RT High Final coupling step

Research Findings and Notes

  • The use of palladium-catalyzed hydrogenation for nitro group reduction to amines is well-established and provides high yields with mild conditions.
  • The selective substitution on pyrimidine rings is sensitive to reaction conditions; trifluoroacetic acid catalysis in iso-butanol at elevated temperature is effective for introducing bulky amines like 1-methylpiperidin-4-ylamine.
  • The thioether linkage formation via nucleophilic aromatic substitution at the 2-position of pyrimidine is a crucial step to connect the phenyl ring, which later bears the cyclopropanecarboxamide group.
  • The final amide coupling is a standard peptide bond formation reaction, typically high yielding and straightforward.
  • Purification is generally achieved by column chromatography on silica gel using mixtures of dichloromethane and methanol.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(4-(5-methyl-1H-pyrazol-3-ylamino)-6-(1-methylpiperidin-4-ylamino)pyrimidin-2-ylthio)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

The compound N-(4-(4-(5-methyl-1H-pyrazol-3-ylamino)-6-(1-methylpiperidin-4-ylamino)pyrimidin-2-ylthio)phenyl)cyclopropanecarboxamide is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, focusing on its biological activity, medicinal chemistry, and potential therapeutic uses.

Medicinal Chemistry

The compound exhibits promising activity as a kinase inhibitor , particularly targeting various receptor tyrosine kinases (RTKs). These include:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)
  • Fibroblast Growth Factor Receptor (FGFR)

These targets are crucial in cancer therapy as they play significant roles in tumor growth and metastasis. Inhibition of these receptors can lead to reduced tumor vascularization and growth.

Anticancer Activity

Recent studies have shown that compounds similar to N-(4-(4-(5-methyl-1H-pyrazol-3-ylamino)-6-(1-methylpiperidin-4-ylamino)pyrimidin-2-ylthio)phenyl)cyclopropanecarboxamide demonstrate cytotoxic effects against various cancer cell lines, including:

  • Breast cancer
  • Lung cancer
  • Colon cancer

In vitro assays have indicated that the compound induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Neuropharmacology

The presence of the piperidine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on:

  • Neurological disorders (e.g., anxiety, depression)
  • Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's)

Inflammation and Autoimmunity

Research indicates that compounds with similar structural features can modulate inflammatory pathways, suggesting that this compound may have applications in treating autoimmune diseases by inhibiting pro-inflammatory cytokines.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, a derivative of this compound was tested against human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against the target cells.

Case Study 2: Kinase Inhibition Profile

A detailed analysis published in Cancer Research characterized the kinase inhibition profile of the compound, revealing that it effectively inhibits VEGFR and PDGFR signaling pathways, leading to decreased proliferation of tumor cells in xenograft models.

Case Study 3: Neuroprotective Effects

In a preclinical study reported in Neuropharmacology, the compound demonstrated neuroprotective effects in models of oxidative stress, suggesting its potential use in treating neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of N-(4-(4-(5-methyl-1H-pyrazol-3-ylamino)-6-(1-methylpiperidin-4-ylamino)pyrimidin-2-ylthio)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs are compared below based on substitutions in the pyrimidine core and side chains:

Compound Name Molecular Formula Substituents Key Features
Target Compound
N-(4-(4-(5-Methyl-1H-pyrazol-3-ylamino)-6-(1-methylpiperidin-4-ylamino)pyrimidin-2-ylthio)phenyl)cyclopropanecarboxamide
C23H28N8OS - 1-Methylpiperidin-4-ylamino (position 6)
- Thioether linkage
Enhanced lipophilicity due to piperidine; potential metabolic stability
Analog 1
N-(4-((4-((5-Methyl-1H-pyrazol-3-yl)amino)-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide (CAS: 639089-54-6)
C23H28N8OS - 4-Methylpiperazin-1-yl (position 6) Higher solubility due to piperazine’s basic nitrogen; increased hydrogen bonding
Analog 2
N-(4-((4-Chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide
C19H17ClN7OS - Chloro (position 4)
- Unsubstituted amino (position 6)
Higher electrophilicity at pyrimidine; potential reactivity in cross-coupling
Analog 3
n-(6-(4-(3-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)ureido)phenoxy)pyrimidin-4-yl)cyclopropanecarboxamide hydrochloride
C30H34F3N9O2·HCl - Trifluoromethylphenyl urea
- Ether linkage (phenoxy)
Improved metabolic resistance (CF3 group); altered pharmacokinetics

Biologische Aktivität

N-(4-(4-(5-methyl-1H-pyrazol-3-ylamino)-6-(1-methylpiperidin-4-ylamino)pyrimidin-2-ylthio)phenyl)cyclopropanecarboxamide, also referred to as compound 639089-54-6, is a synthetic molecule with potential biological activity. This compound has garnered interest due to its structural complexity and potential therapeutic applications.

PropertyDetails
Molecular Formula C23H28N8OS
Molecular Weight 464.59 g/mol
CAS Number 639089-54-6
Storage Conditions Store in freezer at -20°C

Anticancer Potential

Recent studies indicate that compounds similar to N-(4-(4-(5-methyl-1H-pyrazol-3-ylamino)-6-(1-methylpiperidin-4-ylamino)pyrimidin-2-ylthio)phenyl)cyclopropanecarboxamide exhibit promising anticancer properties. For instance, pyrazolo[3,4-d]pyrimidines, a related class of compounds, have been reported to possess significant anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer cell signaling pathways. For example, it is hypothesized that the compound could inhibit specific kinases or transcription factors that play critical roles in oncogenesis. This interaction can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Animal Models : Preclinical studies using animal models have shown that compounds with similar structures can significantly reduce tumor size when administered at specific dosages. These studies often highlight the importance of dosing regimens and the pharmacokinetic profiles of the compounds .

Pharmacological Profile

The pharmacological profile of N-(4-(4-(5-methyl-1H-pyrazol-3-ylamino)-6-(1-methylpiperidin-4-ylamino)pyrimidin-2-ylthio)phenyl)cyclopropanecarboxamide suggests potential applications beyond oncology. The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.

Q & A

Q. What are the key steps in synthesizing this compound, and what experimental conditions are critical for optimizing yield?

The synthesis involves multi-step reactions, including coupling of pyrimidine-thioether intermediates with cyclopropanecarboxamide derivatives. Critical steps include:

  • Thioether bond formation : Requires controlled stoichiometry of sulfur-containing reagents (e.g., NaSH or thiourea derivatives) under inert atmospheres to prevent oxidation .
  • Catalytic coupling : Palladium or copper catalysts in polar aprotic solvents (e.g., DMF, methanol) for cross-coupling reactions between pyrimidine and piperidine/cyclopropane moieties .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate high-purity fractions .

Q. Which characterization techniques are essential to confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., pyrazole NH, piperidine methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., 464.59 g/mol) and detect impurities .
  • HPLC/LC-MS : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers identify potential biological targets for this compound?

  • In silico docking : Use software like AutoDock or Schrödinger to predict binding affinity to kinases (e.g., EGFR, VEGFR) due to pyrimidine and piperidine motifs .
  • High-throughput screening : Test against panels of cancer cell lines (e.g., NCI-60) to identify cytotoxic activity .
  • Enzyme inhibition assays : Evaluate inhibition of key enzymes (e.g., cyclooxygenase, topoisomerase) linked to anti-inflammatory or anticancer activity .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Reassess purity : Verify compound stability under assay conditions (e.g., DMSO stock solutions degrade at room temperature; store at -20°C) .
  • Optimize assay conditions : Adjust pH, temperature, or co-solvents (e.g., Tween-80 for solubility) to mimic physiological environments .
  • Validate target engagement : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Modify substituents : Replace the 1-methylpiperidine group with 4-methylpiperazine to enhance solubility or adjust logP .
  • Introduce bioisosteres : Substitute the cyclopropane carboxamide with trifluoromethyl groups to improve metabolic stability .
  • Evaluate stereochemistry : Synthesize enantiomers to determine if activity is chirality-dependent .

Q. What methodological approaches address stability challenges during in vivo studies?

  • Degradation profiling : Use accelerated stability studies (40°C/75% RH) to identify decomposition pathways (e.g., hydrolysis of the thioether bond) .
  • Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma half-life .
  • Metabolite identification : LC-MS/MS to track metabolites in liver microsomes and predict toxicity .

Q. How do researchers validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins post-treatment .
  • CRISPR/Cas9 knockouts : Generate cell lines lacking putative targets (e.g., EGFR) to confirm on-target effects .
  • In vivo pharmacokinetics : Measure bioavailability, tissue distribution, and clearance in rodent models using radiolabeled compounds .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Assess protein binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability .
  • Evaluate efflux pumps : Test for P-glycoprotein-mediated efflux in Caco-2 cells to identify bioavailability limitations .
  • Troubleshoot dosing regimens : Adjust frequency or route (e.g., intraperitoneal vs. oral) to maintain therapeutic concentrations .

Methodological Resources

  • Synthetic Protocols : Reference multi-step procedures for pyrimidine-thioether derivatives in Acta Crystallographica or Journal of Medicinal Chemistry .
  • Analytical Standards : Use USP-grade solvents and certified reference materials for reproducibility .
  • Data Repositories : Deposit raw NMR, MS, and bioassay data in public repositories (e.g., PubChem, ChEMBL) for transparency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.